molecular formula C11H11FN2 B11906782 8-Fluoro-2,3-dimethylquinolin-4-amine

8-Fluoro-2,3-dimethylquinolin-4-amine

Cat. No.: B11906782
M. Wt: 190.22 g/mol
InChI Key: BGSQWCOJAHRIDA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Fluoro-2,3-dimethylquinolin-4-amine involves several key steps, typically starting with the preparation of the quinoline coreThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

8-Fluoro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce diverse functional groups, enhancing the compound’s versatility .

Scientific Research Applications

8-Fluoro-2,3-dimethylquinolin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

8-Fluoro-2,3-dimethylquinolin-4-amine can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

8-fluoro-2,3-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11FN2/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3,(H2,13,14)

InChI Key

BGSQWCOJAHRIDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=C1N)C=CC=C2F)C

Origin of Product

United States

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